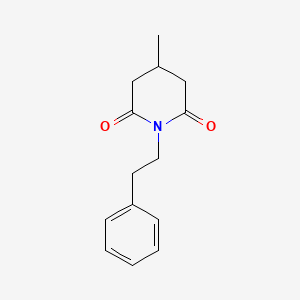
3-Methyl-N-phenethylglutarimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-N-phenethylglutarimide is an organic compound belonging to the glutarimide family Glutarimides are known for their diverse biological activities and applications in various fields, including medicine and agriculture
Méthodes De Préparation
The synthesis of 3-Methyl-N-phenethylglutarimide typically involves the reaction of glutaric anhydride with phenethylamine in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an organic solvent such as toluene or xylene. The product is then purified through recrystallization or chromatography techniques. Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-Methyl-N-phenethylglutarimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenethyl group can be replaced with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
3-Methyl-N-phenethylglutarimide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 3-Methyl-N-phenethylglutarimide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit protein synthesis by binding to ribosomal subunits, thereby preventing the formation of peptide bonds. This mechanism is similar to that of other glutarimide antibiotics, such as cycloheximide, which also inhibit protein synthesis in fungi and other microorganisms.
Comparaison Avec Des Composés Similaires
3-Methyl-N-phenethylglutarimide can be compared with other similar compounds, such as:
Cycloheximide: A well-known glutarimide antibiotic with potent antifungal properties.
Lenalidomide: A derivative of thalidomide used in the treatment of multiple myeloma and other cancers.
Thalidomide: A compound with immunomodulatory and anti-inflammatory properties, used in the treatment of various conditions.
Propriétés
Formule moléculaire |
C14H17NO2 |
|---|---|
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
4-methyl-1-(2-phenylethyl)piperidine-2,6-dione |
InChI |
InChI=1S/C14H17NO2/c1-11-9-13(16)15(14(17)10-11)8-7-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
Clé InChI |
CEELKJZGSXIKRA-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=O)N(C(=O)C1)CCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


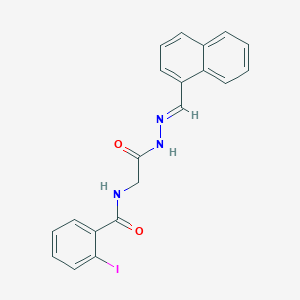
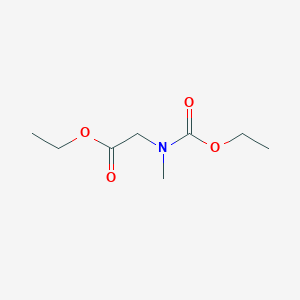
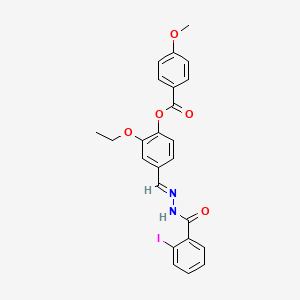
![8-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazino}-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15082238.png)
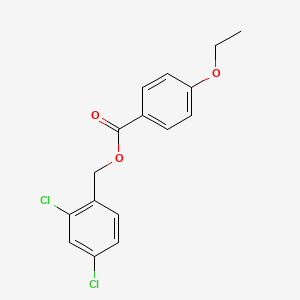
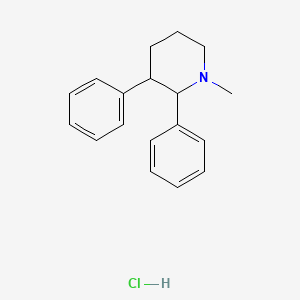
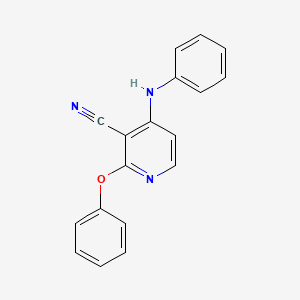
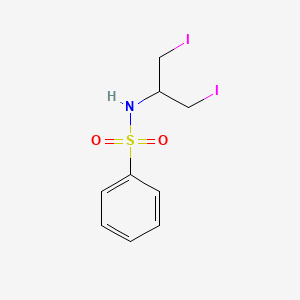
![5-(4-Tert-butylphenyl)-4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B15082258.png)
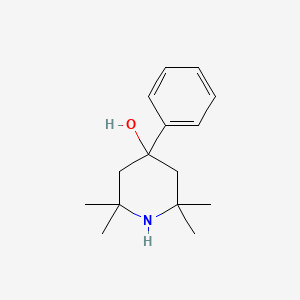
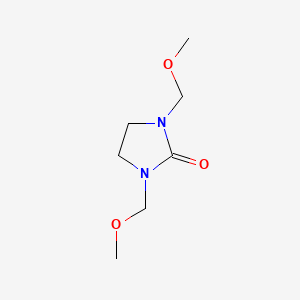
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15082291.png)
![2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15082306.png)
![Ethyl 2-[2-(4-ethoxy-3-methoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15082308.png)
